Clindamycin 2-Phosphate-3-acetate

Description

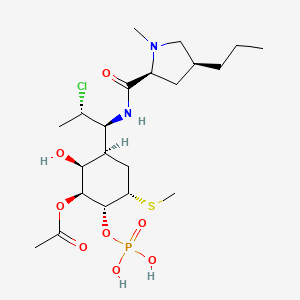

Clindamycin 2-Phosphate-3-Acetate is a chemically modified derivative of clindamycin, a lincosamide antibiotic. Such prodrug modifications are common in pharmaceutical development to optimize drug delivery and reduce adverse effects.

Properties

Molecular Formula |

C21H38ClN2O8PS |

|---|---|

Molecular Weight |

545.0 g/mol |

IUPAC Name |

[(1S,2S,3R,5S,6R)-3-[(1S,2S)-2-chloro-1-[[(2S,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-hydroxy-5-methylsulfanyl-6-phosphonooxycyclohexyl] acetate |

InChI |

InChI=1S/C21H38ClN2O8PS/c1-6-7-13-8-15(24(4)10-13)21(27)23-17(11(2)22)14-9-16(34-5)19(32-33(28,29)30)20(18(14)26)31-12(3)25/h11,13-20,26H,6-10H2,1-5H3,(H,23,27)(H2,28,29,30)/t11-,13-,14+,15-,16-,17+,18-,19-,20-/m0/s1 |

InChI Key |

QLMMQVYBJLZOQS-LESQPUHISA-N |

Isomeric SMILES |

CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@H]2C[C@@H]([C@@H]([C@H]([C@H]2O)OC(=O)C)OP(=O)(O)O)SC)[C@H](C)Cl |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2CC(C(C(C2O)OC(=O)C)OP(=O)(O)O)SC)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 2-Phosphate-3-acetate involves the chemical modification of clindamycin through esterification reactions. The process typically includes the reaction of clindamycin with phosphoric acid and acetic anhydride under controlled conditions to form the phosphate and acetate esters.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with precise temperature and pH control to ensure the formation of the desired esters. The process involves the use of catalysts and solvents to facilitate the esterification reactions and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Clindamycin 2-Phosphate-3-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Water or dilute acids are used to hydrolyze the ester groups, converting them back to clindamycin.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups.

Major Products Formed:

Hydrolysis: Clindamycin and phosphoric acid/acetic acid.

Oxidation: Various oxidized derivatives of clindamycin.

Reduction: Reduced forms of clindamycin.

Scientific Research Applications

Clindamycin 2-Phosphate-3-acetate has several scientific research applications across various fields:

Chemistry: Used as a model compound to study esterification reactions and the stability of phosphate and acetate esters.

Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.

Medicine: Employed in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and resistant strains.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other therapeutic agents.

Mechanism of Action

Clindamycin 2-Phosphate-3-acetate exerts its antibacterial effects by inhibiting bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of bacteria, preventing the elongation of peptide chains. This mechanism disrupts bacterial growth and leads to cell death.

Molecular Targets and Pathways:

50S Ribosomal Subunit: The primary target of clindamycin and its derivatives.

Peptide Chain Elongation: The pathway disrupted by the binding of clindamycin to the ribosome.

Comparison with Similar Compounds

Structural and Functional Modifications

Clindamycin derivatives are distinguished by their ester groups, which influence pharmacokinetics and clinical use. Below is a comparative analysis based on available evidence:

Table 1: Key Clindamycin Derivatives and Their Properties

Clindamycin Phosphate

- Pharmacokinetics : Rapid conversion to active clindamycin in vivo, with systemic absorption dependent on the route (e.g., topical vs. injectable) .

Clindamycin Palmitate Hydrochloride

- Pharmacokinetics : Designed for oral use, with hydrolysis in the intestine to release clindamycin. Obesity and age may alter pharmacokinetics, as shown in pediatric PBPK models .

- Safety: Limited data in provided evidence; palmitate esters generally reduce gastrointestinal irritation compared to free clindamycin.

This compound (Hypothetical Analysis)

- Expected Properties: The acetate group may further delay enzymatic hydrolysis compared to phosphate esters, prolonging release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.